Methyl 2,3-dibromo-4-fluorobenzoate
Description
Methyl 2,3-dibromo-4-fluorobenzoate is a chemical compound that belongs to the class of benzoates. It is characterized by the presence of bromine and fluorine atoms attached to a benzoate ester. This compound is a white crystalline powder and is widely used in various fields, including medical, environmental, and industrial research.
Properties
IUPAC Name |
methyl 2,3-dibromo-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2FO2/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBLBFCFLMIWWEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C=C1)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-dibromo-4-fluorobenzoate typically involves the bromination of methyl 4-fluorobenzoate. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a temperature range of 0-5°C to control the reaction rate and prevent over-bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-dibromo-4-fluorobenzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding dibromo-fluorobenzene.
Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzoates with various functional groups.
Reduction Reactions: The major product is dibromo-fluorobenzene.
Oxidation Reactions: The major product is 2,3-dibromo-4-fluorobenzoic acid.
Scientific Research Applications
Methyl 2,3-dibromo-4-fluorobenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2,3-dibromo-4-fluorobenzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can then interact with biological targets such as enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-bromo-4-fluorobenzoate
- Methyl 2,3-dibromo-4-chlorobenzoate
- Methyl 2,3-dibromo-4-iodobenzoate
Uniqueness
Methyl 2,3-dibromo-4-fluorobenzoate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. The combination of these halogens enhances the compound’s reactivity and stability, making it a valuable intermediate in organic synthesis .
Biological Activity
Methyl 2,3-dibromo-4-fluorobenzoate is a halogenated aromatic compound that has gained attention for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
This compound can be synthesized through various organic reactions involving bromination and fluorination of benzoate derivatives. The presence of bromine and fluorine substituents significantly alters its reactivity and interaction with biological systems. These halogen groups enhance the compound's electrophilicity, making it a potential candidate for nucleophilic attack mechanisms in biochemical pathways.
This compound exhibits significant interactions with various biomolecules:
- Enzyme Interactions : The compound is known to interact with enzymes such as esterases, which catalyze the hydrolysis of ester bonds. This interaction can lead to the cleavage of the ester bond, resulting in the formation of corresponding acids and alcohols.
- Cellular Effects : It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of signaling proteins like kinases and phosphatases, affecting downstream signaling cascades.
The molecular mechanism involves several key interactions:
- Binding to Enzymes : this compound can bind to specific enzymes or receptors through non-covalent interactions. This binding may inhibit enzyme activity by obstructing substrate access to the active site.
- Modulation of Signaling Pathways : The compound can activate or inhibit various signaling pathways by interacting with receptors, leading to changes in cellular responses.
Case Studies
Data Table
| Property | Description |
|---|---|
| Molecular Formula | C9H6Br2FCO2 |
| Molecular Weight | 292.95 g/mol |
| Solubility | Soluble in organic solvents like DCM and EtOAc |
| Biological Activities | Antimicrobial, potential anticancer properties |
| Mechanism of Action | Enzyme inhibition, modulation of signaling pathways |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
